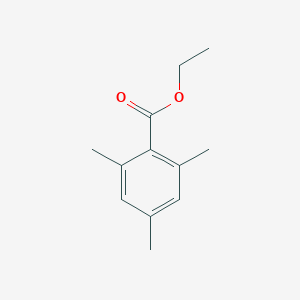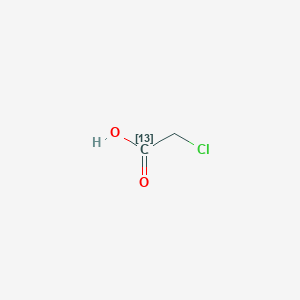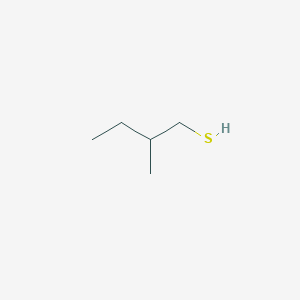
Ethyl 5-(4-biphenyl)-5-oxovalerate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Biphenyl” is a term used to describe a type of organic compound that consists of two connected phenyl rings . The “ethyl” prefix typically indicates the presence of an ethyl group (C2H5) attached to the molecule. The “5-oxovalerate” could refer to a valeric acid derivative where an oxygen atom is double-bonded to the carbon at the 5th position.
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “Ethyl 5-(4-biphenyl)-5-oxovalerate” would depend on its specific structure. Biphenyls, for example, are known to have good thermal stability and low reactivity .Scientific Research Applications
- Its keto group (the carbonyl group) allows for versatile functionalization, making it a building block for drug candidates. Chemists can modify the biphenyl moiety to tailor properties for specific therapeutic targets .
- Researchers explore whether Ethyl 5-(4-biphenyl)-5-oxovalerate can protect cells from oxidative stress, which is implicated in aging, neurodegenerative diseases, and cancer .
- Scientists investigate luminescent derivatives of this compound for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices .
- Researchers explore its behavior in liquid crystal mixtures, which have applications in displays, sensors, and optical devices .
Organic Synthesis and Medicinal Chemistry
Anti-Inflammatory Agents
Antioxidant Properties
Photophysical Properties and Luminescence
Materials Science and Liquid Crystals
Flavor and Fragrance Industry
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 5-oxo-5-(4-phenylphenyl)pentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O3/c1-2-22-19(21)10-6-9-18(20)17-13-11-16(12-14-17)15-7-4-3-5-8-15/h3-5,7-8,11-14H,2,6,9-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFALTPGIZYXFHN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=CC=C(C=C1)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50577550 |
Source


|
| Record name | Ethyl 5-([1,1'-biphenyl]-4-yl)-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50577550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(4-biphenyl)-5-oxovalerate | |
CAS RN |
138247-17-3 |
Source


|
| Record name | Ethyl 5-([1,1'-biphenyl]-4-yl)-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50577550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[(2S,3S)-3-(2-methylpropyl)oxiran-2-yl]methanol](/img/structure/B156428.png)

![2-(8-Acetyl-3-benzoyloxy-11,12-dihydroxy-13-methoxycarbonyl-9-methyl-4-oxo-5,14-dioxatetracyclo[8.5.0.01,6.02,13]pentadecan-9-yl)acetic acid](/img/structure/B156430.png)




